2-{(2S)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-{1-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOL-1-ONE is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a chlorophenyl group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOL-1-ONE typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of phase transfer catalysts, optimized solvent systems, and controlled reaction temperatures to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOL-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{1-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOL-1-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{1-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOL-1-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or block receptors that mediate cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4’-hydroxybenzophenone: Shares the chlorophenyl and hydroxyl functional groups but differs in its overall structure and applications.
Bis(4-chlorophenyl) sulfone: Contains two chlorophenyl groups and is used in different industrial applications.
Uniqueness
2-{1-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOL-1-ONE is unique due to its combination of a piperidine ring with a chlorophenyl group and a hydroxyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H27ClN2O3 |
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Molecular Weight |
426.9 g/mol |
IUPAC Name |
2-[(2S)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-methyl-1-oxobutan-2-yl]-3H-isoindol-1-one |
InChI |
InChI=1S/C24H27ClN2O3/c1-16(2)21(27-15-17-5-3-4-6-20(17)22(27)28)23(29)26-13-11-24(30,12-14-26)18-7-9-19(25)10-8-18/h3-10,16,21,30H,11-15H2,1-2H3/t21-/m0/s1 |
InChI Key |
XBLGTAGBTZYBGL-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)O)N3CC4=CC=CC=C4C3=O |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)O)N3CC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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